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Compound of Interest

Compound Name: Tos-PEG6-CH2CO2tBu

Cat. No.: B611437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

experimental protocols, and key applications of the heterobifunctional linker, Tos-PEG6-
CH2CO2tBu. This molecule is of significant interest in the fields of bioconjugation and drug

development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties
Tos-PEG6-CH2CO2tBu, with the IUPAC name tert-butyl 2-(2-(2-(2-(2-(2-((p-

toluenesulfonyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a polyethylene

glycol (PEG) derivative that incorporates a tosyl (Tos) group at one terminus and a tert-butyl

(tBu) protected carboxylic acid at the other, separated by a six-unit PEG spacer. The tosyl

group serves as an excellent leaving group for nucleophilic substitution reactions, while the

tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected

under acidic conditions.[1] The hydrophilic PEG chain enhances the solubility of the molecule in

aqueous media.[1]
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Property Value Source

CAS Number 1949793-62-7 [2]

Molecular Formula C23H38O10S [1]

Molecular Weight 506.6 g/mol [3]

Appearance White to off-white solid or oil
Inferred from similar

compounds

Melting Point Not available

Boiling Point Not available

Density Not available

Solubility Profile
The solubility of Tos-PEG6-CH2CO2tBu is influenced by its distinct structural components.

The PEG6 chain imparts hydrophilicity, while the tosyl group and the tert-butyl ester contribute

to its hydrophobic character. Based on the properties of structurally similar molecules, the

following qualitative solubility profile is anticipated[4]:
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Solvent Class Example Solvents
Anticipated
Solubility

Rationale

Polar Aprotic

Dimethyl sulfoxide

(DMSO),

Dimethylformamide

(DMF)

High

These solvents can

effectively solvate

both the polar PEG

chain and the less

polar tosyl and tert-

butyl groups.[4]

Chlorinated
Dichloromethane

(DCM), Chloroform
Moderate to High

Good general solvents

for molecules of this

type, though the PEG

chain may slightly limit

solubility at very high

concentrations.[4]

Alcohols Ethanol, Methanol Moderate to High

The hydroxyl group of

the solvent can

interact with the ether

oxygens of the PEG

chain.[4]

Ethers
Diethyl ether,

Tetrahydrofuran (THF)
Moderate

The ether functionality

provides some

compatibility with the

PEG chain.

Aqueous Water Low to Moderate

The hydrophilic PEG

chain increases

solubility in aqueous

media compared to

non-PEGylated

analogs.[1]

Nonpolar Hexanes, Toluene Low

The polar PEG chain

will significantly hinder

solubility in nonpolar

solvents.[4]
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Experimental Protocols
General Synthesis of Tos-PEG6-CH2CO2tBu
A specific, detailed synthesis protocol for Tos-PEG6-CH2CO2tBu is not readily available in the

public domain. However, a general synthetic route can be proposed based on standard organic

chemistry procedures. The synthesis would likely involve two key steps: the tosylation of a

commercially available hexaethylene glycol monoacetate derivative, followed by the

esterification of the terminal hydroxyl group with a protected acetic acid derivative, or a multi-

step process starting from hexaethylene glycol.

General Protocol for Nucleophilic Substitution of the
Tosyl Group
The tosyl group is an excellent leaving group, making the terminus of the PEG chain

susceptible to nucleophilic attack. This allows for the conjugation of various molecules, such as

ligands for proteins of interest or E3 ligases in the context of PROTAC synthesis.

Materials:

Tos-PEG6-CH2CO2tBu

Nucleophile (e.g., an amine-containing ligand)

Anhydrous aprotic solvent (e.g., DMF, DMSO)

Base (e.g., triethylamine, diisopropylethylamine)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Dissolve the nucleophile in the anhydrous solvent in a round-bottom flask under an inert

atmosphere.

Add the base to the solution and stir for 10-15 minutes at room temperature.
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Add a solution of Tos-PEG6-CH2CO2tBu (typically 1.1-1.5 equivalents) in the same

anhydrous solvent to the reaction mixture.

The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the

reaction, depending on the reactivity of the nucleophile.

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, the reaction is typically quenched with water, and the product is extracted

with an appropriate organic solvent.

The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4),

filtered, and the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel.

Deprotection of the tert-Butyl Ester
The tert-butyl ester is a protecting group for the carboxylic acid and can be removed under

acidic conditions to yield the free carboxylic acid.

Materials:

Product from the nucleophilic substitution reaction

Anhydrous Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Dissolve the tert-butyl ester-protected compound in anhydrous DCM in a round-bottom flask

under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.
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Slowly add TFA to the solution (typically 20-50% v/v).

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically

1-2 hours).

Upon completion, the DCM and excess TFA are removed under reduced pressure using a

rotary evaporator.

The resulting deprotected carboxylic acid can often be used in the next step without further

purification.

Mandatory Visualizations
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a

target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination

and subsequent degradation of the POI by the proteasome. Tos-PEG6-CH2CO2tBu is a

common linker used in the synthesis of PROTACs.

Protein of Interest (POI)

Ternary Complex
(POI-PROTAC-E3)

PROTAC
(containing PEG6 linker)

E3 Ubiquitin Ligase

Recycled

Ubiquitinated POIUbiquitination

Ubiquitin

26S ProteasomeDegradation Degraded Peptides

Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway.
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General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Tos-PEG6-CH2CO2tBu typically involves a sequential,

multi-step process.
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Start Materials:
- Tos-PEG6-CH2CO2tBu

- POI Ligand
- E3 Ligase Ligand

Step 1: Nucleophilic Substitution
(Attach POI or E3 Ligand)

Intermediate 1:
Ligand-PEG6-CH2CO2tBu

Step 2: Deprotection of t-Butyl Ester
(Acidic Conditions)

Intermediate 2:
Ligand-PEG6-CH2CO2H

Step 3: Amide Coupling
(Attach second Ligand)

Final PROTAC Molecule

Purification
(e.g., HPLC)

Characterization
(NMR, MS)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of a PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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